4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-20-15-24(19-14-8-7-13-18(19)23-20)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFVJURLTOUHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 2,2-diphenylacetic acid with a quinoxaline derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, alcohols, amines, and substituted quinoxalines .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties. A study synthesized various derivatives, including those related to 4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one, and evaluated their activity against multiple bacterial strains. The results indicated that several compounds displayed good to moderate antibacterial activity, suggesting that this class of compounds could be developed into effective antibacterial agents .
Case Study: Synthesis and Activity Evaluation
- Synthesis Method : Compounds were synthesized using 1,2-phenylenediamine as a starting material. The resulting derivatives were screened for antibacterial efficacy.
- Results : Among the tested compounds, some exhibited equipotent activity against common bacterial strains, indicating a promising avenue for further development in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Similar quinoxaline derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: In Vitro Testing
- Testing : Various derivatives were subjected to in vitro testing against cancer cell lines.
- Findings : Certain modifications to the quinoxaline structure enhanced selectivity towards cancer cells, demonstrating the potential for developing targeted cancer therapies based on this compound.
Biochemical Probes
Due to its ability to interact with various biological targets, this compound can serve as a biochemical probe in research settings. This application is particularly relevant in studying enzyme interactions and cellular responses.
Applications in Research
- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition of specific enzymes involved in metabolic pathways.
- Assay Development : It can be incorporated into assay systems designed to evaluate biological responses under varying conditions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Substituent Effects at N4:
- Thiophene-2-carbonyl (27a) : Synthesized with 80% yield and melting point (m.p.) 136–137°C. Exhibits moderate sGC activation due to hydrophobic interactions with Leu101 and Val146 .
- Furan-2-carbonyl (27b) : Higher yield (93%) but lower m.p. (132–134°C). Reduced steric bulk improves solubility but decreases sGC binding affinity compared to thiophene derivatives .
- Nicotinoyl (27c): Low yield (23%) due to steric hindrance during synthesis. The pyridine ring enhances hydrogen bonding but reduces cell permeability .
Dicarboxylic Derivatives:
Dicarboxylic analogues (e.g., compound 30d ) demonstrate superior sGC activation (comparable to BAY 60-2770) by engaging Tyr2, Arg116, and Arg139 via dual carboxylate interactions .
Antitumor Derivatives:
- 7-Methoxy-4-(2-methylquinazolin-4-yl) derivatives (2a) : Inhibit tubulin polymerization, mimicking combretastatin A-4 (CA-4). Derivatives like 13c and 13d show IC50 values <10 nM against HeLa cells .
- Cyanophenylamino derivatives (6l, 6m): High antitumor activity (79–88% yield) with m.p. >180°C. The cyano group enhances binding to tubulin’s colchicine site .
sGC Activation:
| Compound | sGC Activity (vs. BAY 60-2770) | Key Interactions |
|---|---|---|
| 4-(Thiophene-2-carbonyl) (27a) | 60% | Van der Waals with Leu101 |
| Dicarboxylic (30d) | 95% | H-bonds with Tyr2, Arg116/139 |
| Nicotinoyl (27c) | 35% | Pyridine π-stacking |
Compound 30d achieves near-maximal sGC activation by occupying a hydrophobic pocket and stabilizing the enzyme’s active conformation .
Antitumor Activity:
| Compound | Tubulin Inhibition (IC50) | Cell Line Efficacy (HeLa) |
|---|---|---|
| 2a | 12 nM | G2/M arrest (90%) |
| 13c | 8 nM | Apoptosis induction |
| 6l | 15 nM | Vascular disruption |
Scaffold hopping (e.g., quinazoline to quinoxaline) retains tubulin binding while improving metabolic stability .
JNK3 Inhibition:
- J46-37: A 3,4-dihydroquinoxalin-2(1H)-one derivative with >100-fold selectivity for JNK3 over DDR1/EGFR. Molecular dynamics simulations confirm stable interactions with JNK3’s ATP-binding pocket .
Physicochemical Properties
| Compound | m.p. (°C) | Solubility (LogP) |
|---|---|---|
| 27a | 136–137 | 2.8 |
| 27b | 132–134 | 2.5 |
| 6l | 183–184 | 3.1 |
| 30d | 158–160 | 1.9 (dicarboxylic) |
Dicarboxylic derivatives exhibit lower LogP, enhancing aqueous solubility but requiring prodrug strategies for cellular uptake .
Biological Activity
The compound 4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the dihydroquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dihydroquinoxalin-2(1H)-one with an appropriate acylating agent such as 2,2-diphenylacetyl chloride. The process generally yields a compound that exhibits a unique structure characterized by a quinoxaline core combined with a diphenylacetyl moiety.
Antibacterial Activity
Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial activity. A study demonstrated that various synthesized compounds showed good to moderate activity against multiple bacterial strains. Notably, compounds with specific substitutions displayed enhanced efficacy. For instance:
| Compound | Activity Level | Bacterial Strains Tested |
|---|---|---|
| 5i | Equipotent | Gram-positive and Gram-negative |
| 5j | Good | All tested strains |
| 5a-5e | Moderate | Select strains |
| 5f-5h | No Activity | - |
This suggests that modifications to the dihydroquinoxaline structure can significantly influence antibacterial potency .
Antifungal and Antiviral Properties
In addition to antibacterial properties, some derivatives have shown promising antifungal activity. Compounds were tested against fungal strains and exhibited effects comparable to established antifungal agents like ketoconazole. The potential for antiviral activity is also being explored through in vitro studies.
Anti-inflammatory and Anticancer Activities
The compound's anti-inflammatory properties are supported by preliminary studies indicating its ability to inhibit pro-inflammatory cytokines. Furthermore, research into its anticancer potential has identified it as a candidate for further development due to its ability to induce apoptosis in cancer cell lines .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various dihydroquinoxaline derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains.
- Case Study on Anti-inflammatory Effects : In vivo studies demonstrated that specific derivatives reduced inflammation in animal models of arthritis, suggesting a mechanism involving the inhibition of inflammatory mediators.
Research Findings
Recent investigations have utilized computational tools such as PASS Online to predict the biological activity spectra of dihydroquinoxaline derivatives. Results indicated potential activities including:
- Antimicrobial
- Anti-inflammatory
- Anticancer
- Neuroprotective
These predictions align with experimental data showing significant inhibitory effects on various protein kinases associated with cancer proliferation.
Q & A
Basic: What are the common synthetic routes for preparing 4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one?
Methodological Answer:
The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example:
- Core scaffold formation : React o-phenylenediamine with ethyl glyoxalate under reflux to yield 3,4-dihydroquinoxalin-2(1H)-one intermediates (85% yield, as described in ).
- Introduction of diphenylacetyl group : Use acylation reactions, such as Friedel-Crafts or nucleophilic substitution, to attach the 2,2-diphenylacetyl moiety. LiAlH4 in THF or SOCl2 in CHCl3 may facilitate reduction or activation ( ).
- Purification : Column chromatography or recrystallization ensures purity. Monitor reaction progress via TLC and characterize intermediates using NMR.
Key Reference:
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms the dihydroquinoxalinone core (e.g., NH protons at δ 9–10 ppm) and diphenylacetyl substituents (aromatic protons at δ 7–8 ppm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous compounds ( ). For example, monoclinic systems (space group C2/c) with unit cell parameters (a = 21.350 Å, β = 100.227°) are common.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ for C22H18N2O2: 343.1436).
Key Reference:
Advanced: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., LiAlH4 vs. NaBH4) to identify optimal conditions.
- Kinetic studies : Use in situ IR or NMR to track reaction progress and intermediate stability.
- Scale-up considerations : Address exothermicity during acylation by controlled reagent addition. highlights solid-phase synthesis for improved reproducibility.
Key Reference:
Advanced: How to resolve contradictions in reported biological activities of dihydroquinoxalinone derivatives?
Methodological Answer:
- Standardized assays : Re-evaluate anti-tubercular or antimicrobial activity ( ) using uniform protocols (e.g., MIC determination in Mycobacterium tuberculosis H37Rv).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing diphenylacetyl with methyl groups) to isolate structure-activity relationships (SAR).
- Data normalization : Account for variations in cell lines, incubation times, or solvent effects (e.g., DMSO concentration). Statistical tools like ANOVA assess significance.
Key Reference:
Advanced: What methodologies assess the environmental fate and stability of this compound?
Methodological Answer:
- Hydrolysis/photolysis studies : Expose the compound to pH-varied buffers (pH 4–9) and UV light (254 nm), then quantify degradation via HPLC-MS ( ).
- Biodegradation assays : Use OECD 301D (closed bottle test) with activated sludge to measure biological breakdown.
- Partition coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation potential.
Key Reference:
Basic: What theoretical frameworks guide the design of bioactivity studies for this compound?
Methodological Answer:
- Molecular docking : Align the compound with target proteins (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. Validate with in vitro enzyme inhibition assays.
- QSAR models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity.
- Mechanistic hypotheses : Link observed antimicrobial effects to membrane disruption or oxidative stress pathways ( ).
Key Reference:
Advanced: How to analyze crystal packing and intermolecular interactions in this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Solve structures via SHELX and refine with Olex2.
- Hydrogen-bond analysis : Identify O–H···N or C–H···π interactions (e.g., as in , where C15H13NO2 forms chains via O–H···O bonds).
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. π-stacking) using CrystalExplorer.
Key Reference:
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
